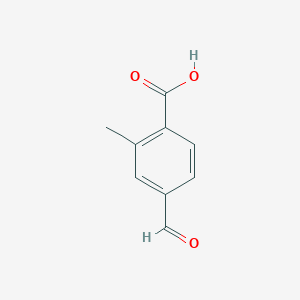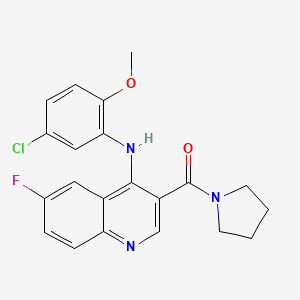![molecular formula C15H13NO5 B2925303 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde CAS No. 1798762-84-1](/img/structure/B2925303.png)
3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde, also known as HMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMB is a benzaldehyde derivative, which is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde is not yet fully understood. However, studies have suggested that 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde has been found to possess several biochemical and physiological effects. Studies have shown that 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde can reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde in lab experiments is its potent anti-inflammatory and antioxidant properties. 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde in lab experiments is that its mechanism of action is not yet fully understood, which makes it challenging to interpret results accurately.
Orientations Futures
There are several future directions for research on 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde. One of the most significant areas of research is in the development of 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde-based chemotherapeutic agents. Studies have shown that 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde can induce apoptosis in cancer cells, making it a promising candidate for the development of cancer treatments. Another area of research is in the development of 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde-based anti-inflammatory and antioxidant agents. Studies have shown that 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde can reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes, making it a promising candidate for the development of anti-inflammatory and antioxidant agents.
Méthodes De Synthèse
The synthesis of 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde involves a multistep process that begins with the reaction of 3-nitrobenzaldehyde and paraformaldehyde in the presence of an acid catalyst. This reaction produces 3-(hydroxymethyl)-4-nitrobenzaldehyde, which is then subjected to a reduction reaction using sodium borohydride. The resulting product is then treated with methoxyamine hydrochloride to produce 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde.
Applications De Recherche Scientifique
3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde has been the subject of various scientific studies, and its potential applications are vast. One of the most significant applications of 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde is in the field of medicinal chemistry, where it has been found to possess potent anti-inflammatory and antioxidant properties. 3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde has also been studied for its potential use as a chemotherapeutic agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
3-(hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-8-11-4-5-15(13(6-11)9-18)21-10-12-2-1-3-14(7-12)16(19)20/h1-8,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEKOYAANYBFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)C=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2925220.png)
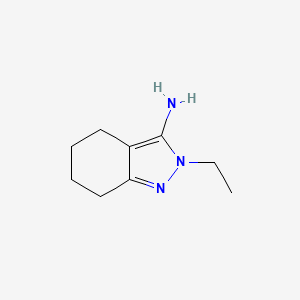
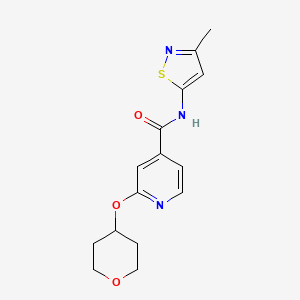
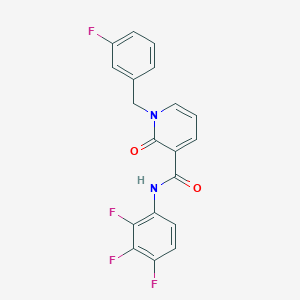
![N-butyl-4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2925227.png)
![N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2925228.png)
![2-(Furan-2-yl)-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2925229.png)
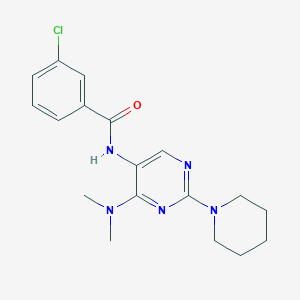

![5-chloro-2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2925232.png)

![Ethyl 4-((4-(benzo[b]thiophen-5-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2925239.png)
